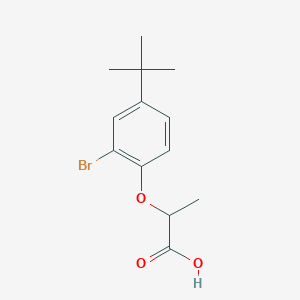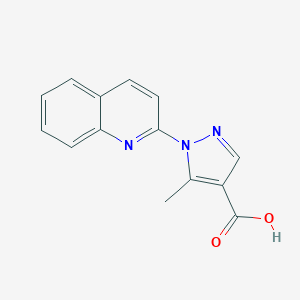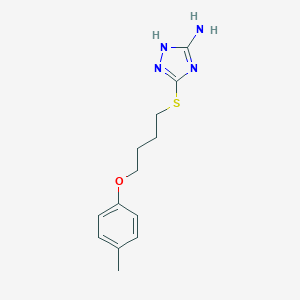
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide, also known as CNPPD, is a synthetic compound that has been widely used in scientific research. This compound has attracted attention due to its unique chemical properties and potential applications in various fields. In
作用機序
The mechanism of action of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide involves the cleavage of the amide bond by proteases. This results in the release of the 4-chloro-3-nitroaniline moiety, which can be detected through UV-Vis spectroscopy. The rate of cleavage can be used to determine the activity of proteases and the effectiveness of inhibitors.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide has been shown to have minimal toxicity and does not exhibit any significant physiological effects. However, it is important to note that the compound has not been extensively tested in vivo and further studies are needed to fully understand its potential effects.
実験室実験の利点と制限
One of the main advantages of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is its ease of synthesis and purification. The compound is also stable and can be stored for extended periods of time. However, one limitation of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide in scientific research. One potential application is in the development of inhibitors for specific proteases involved in disease processes. N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide can also be used in the development of diagnostic assays for protease activity. Furthermore, the compound can be modified to improve its solubility and bioavailability, which may expand its potential applications.
In conclusion, N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide have been discussed in this paper. While further studies are needed to fully understand the potential of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide, it is clear that this compound has significant potential in various fields of research.
合成法
The synthesis of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide involves the reaction between 4-chloro-3-nitroaniline and 5-phenyl-2,4-pentadienoyl chloride in the presence of a base. This reaction results in the formation of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide as a yellow solid. The purity of the compound can be improved through recrystallization.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide has been widely used in scientific research due to its potential applications in various fields. One of the main applications of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is in the field of biochemistry. This compound has been used as a substrate for the detection of protease activity. It has also been used in the development of inhibitors for various enzymes, including caspases and cathepsins.
特性
製品名 |
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide |
|---|---|
分子式 |
C17H13ClN2O3 |
分子量 |
328.7 g/mol |
IUPAC名 |
(2E,4E)-N-(4-chloro-3-nitrophenyl)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-15-11-10-14(12-16(15)20(22)23)19-17(21)9-5-4-8-13-6-2-1-3-7-13/h1-12H,(H,19,21)/b8-4+,9-5+ |
InChIキー |
UFDNLXJVOAACOP-KBXRYBNXSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)


![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)


![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)






